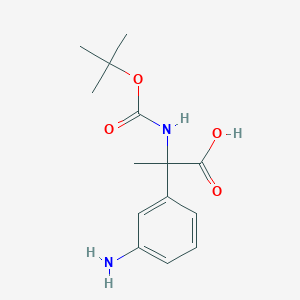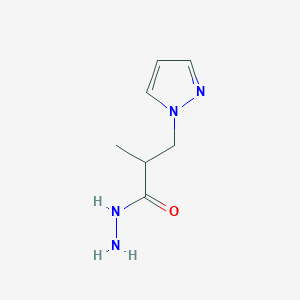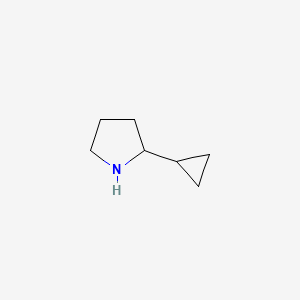![molecular formula C24H25N5O3 B2460075 N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941923-77-9](/img/structure/B2460075.png)
N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a light brick red powder . It has been studied in the context of various chemical reactions and analyses .
Synthesis Analysis
The synthesis of this compound involves several steps, including the use of dichloromethane and AlCl3 . The structure was solved by the dual-space algorithm and refined by full-matrix least squares against F2 using the NoSpherA2 algorithm .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques. At 100 K, the crystal system is triclinic, with specific dimensions and angles . Only N4 amine and N5 amide nitrogen atoms are protonated .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. The yield of the reaction was 55%, and the melting point was greater than 230°C .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed. It has a specific density, and its hydrogen atoms were visible on difference Fourier maps .Aplicaciones Científicas De Investigación
Research on Piperidine and Pyrimidine Derivatives
1. Pharmacological Studies
Compounds containing piperidine and pyrimidine structures have been extensively studied for their pharmacological properties. For instance, piperidine derivatives are known for their central nervous system (CNS) activities, including anxiolytic effects, as demonstrated by arylpiperazine derivatives containing picolinic nuclei in behavioral and biochemical studies (Kędzierska et al., 2019). These studies highlight the potential of piperidine-containing compounds in developing new therapeutics for anxiety disorders, showcasing their ability to interact with the GABAergic and serotonin (5-HT) systems.
2. Cancer Research
Pyrimidine derivatives, on the other hand, are explored for their roles in cancer therapy, particularly as kinase inhibitors in targeted cancer treatments. The structure-activity relationships (SAR) of these compounds are crucial for designing molecules with high specificity and efficacy against cancer cell lines. Although the specific compound was not directly mentioned, similar compounds have been studied for their potential in inhibiting growth pathways in cancer cells, indicating the importance of pyrimidine derivatives in oncological research.
3. Metabolic Studies
Compounds with piperidine and pyrimidine moieties have also been subject to metabolic and disposition studies in humans. These studies are essential for understanding the pharmacokinetics, including absorption, metabolism, excretion, and potential toxicities of new drug candidates. For example, research on B-cell lymphoma-2 (Bcl-2) inhibitor venetoclax revealed insights into its metabolism and the characterization of its metabolites, which is critical for safety and efficacy evaluations in clinical settings (Liu et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-16-13-22(29-11-3-2-4-12-29)28-24(25-16)27-19-8-6-18(7-9-19)26-23(30)17-5-10-20-21(14-17)32-15-31-20/h5-10,13-14H,2-4,11-12,15H2,1H3,(H,26,30)(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPROEBLWZGRQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-methylpropane-1-sulfonamide](/img/structure/B2459993.png)

![[5-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]thiophen-2-yl]-thiophen-2-ylmethanol](/img/structure/B2459997.png)
![N-(5-Chloro-2-methoxyphenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2459998.png)
![Ethyl 5-(2,4-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2460002.png)
![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2460003.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2460004.png)
![4-{[(Tert-butyldimethylsilyl)oxy]methyl}-1-(2-fluorophenyl)piperidine](/img/structure/B2460005.png)




![N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide](/img/structure/B2460011.png)
![1-Ethyl-7-methyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B2460014.png)